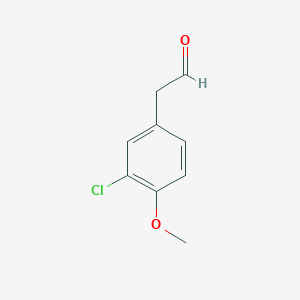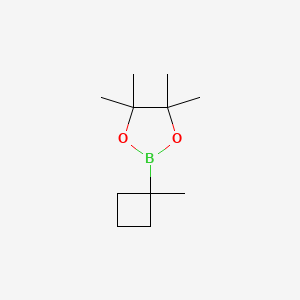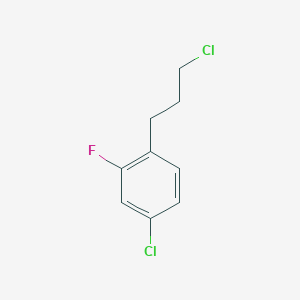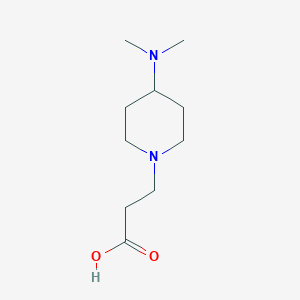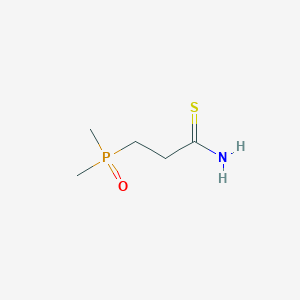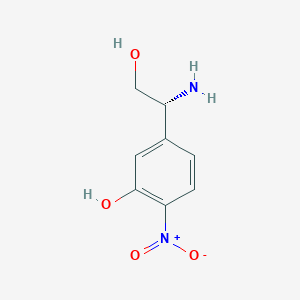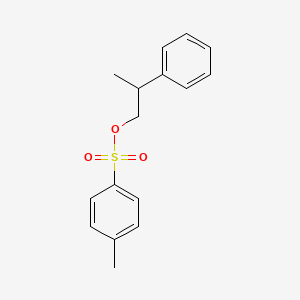
2-Phenylpropyl tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpropyl tosylate is an organic compound that belongs to the class of tosylates, which are esters of p-toluenesulfonic acid. This compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further bonded to a tosylate group. Tosylates are commonly used in organic synthesis due to their excellent leaving group properties, making them valuable intermediates in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropyl tosylate typically involves the reaction of 2-phenylpropanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then isolated and purified. The general reaction scheme is as follows:
2-Phenylpropanol+p-Toluenesulfonyl chloride→2-Phenylpropyl tosylate+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as crystallization and distillation ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylpropyl tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the excellent leaving group ability of the tosylate moiety, this compound readily participates in nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. This is typically achieved using strong bases such as sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium iodide in acetone, potassium cyanide in dimethyl sulfoxide, and ammonia in ethanol. Reaction conditions often involve refluxing the mixture to ensure complete conversion.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in anhydrous ethanol or tert-butanol as solvents. The reactions are usually carried out at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as 2-phenylpropyl iodide, 2-phenylpropyl cyanide, and 2-phenylpropylamine.
Elimination: The major product is 2-phenylpropene, an alkene formed by the removal of the tosylate group and a hydrogen atom.
Wissenschaftliche Forschungsanwendungen
2-Phenylpropyl tosylate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a precursor for the preparation of functionalized polymers, which are used in drug delivery systems and advanced materials.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in the manufacture of fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Phenylpropyl tosylate primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic carbon. This results in the formation of the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethyl tosylate: Similar to 2-Phenylpropyl tosylate but with a shorter ethyl chain.
Benzyl tosylate: Contains a benzyl group instead of a phenylpropyl group.
Phenylmethyl tosylate: Similar structure but with a methyl group attached to the phenyl ring.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the phenyl group enhances its stability and makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C16H18O3S |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-phenylpropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O3S/c1-13-8-10-16(11-9-13)20(17,18)19-12-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3 |
InChI-Schlüssel |
LWODUZBQQRSKOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl2-[1-(bromomethyl)cyclobutyl]acetate](/img/structure/B15315233.png)
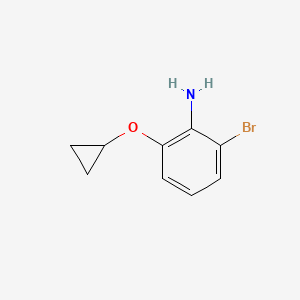
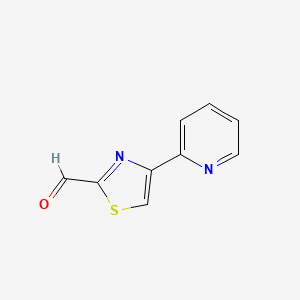
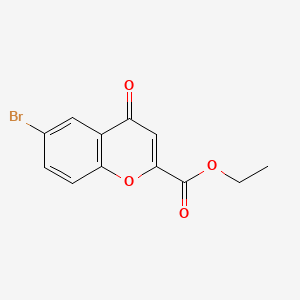
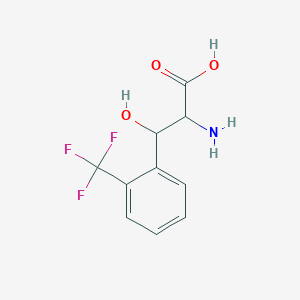
![tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate](/img/structure/B15315282.png)


